molecular formula C9H6ClNO2S B1397909 Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate CAS No. 875339-21-2

Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate

Cat. No.: B1397909
CAS No.: 875339-21-2
M. Wt: 227.67 g/mol
InChI Key: WYMRMHKAXXQOMO-UHFFFAOYSA-N
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Description

Methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate (CAS: 875339-21-2) is a heterocyclic compound featuring a fused thienopyridine core with a chlorine substituent at position 7 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. It is utilized in synthesizing inhibitors such as Ubiquitin Specific Protease-13 (USP13) for neurodegenerative disease research .

Properties

IUPAC Name

methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-6-8(14-7)5(10)2-3-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMRMHKAXXQOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CC(=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate typically involves the reaction of 7-chlorothieno[3,2-B]pyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[3,2-B]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate has been investigated for its potential as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer proliferation. Research indicates that compounds with similar thienopyridine frameworks can inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers such as breast and lung cancer. These interactions can lead to the modulation of signaling pathways that promote tumor growth and survival .

Case Study: Inhibition of Tyrosine Kinases
In a study examining the efficacy of thienopyridine derivatives, this compound demonstrated significant inhibition of specific RTKs associated with oncogenic processes. This suggests its potential as a selective inhibitor in cancer therapies, particularly for hyperproliferative diseases .

Agrochemicals

Pesticidal Activity
The compound has shown promise in agricultural applications, particularly as a pesticide or herbicide. Its thieno[3,2-b]pyridine structure is conducive to developing agents that can disrupt metabolic processes in pests while being less harmful to non-target organisms. Preliminary studies indicate effective pest control with minimal environmental impact compared to traditional agents.

Data Table: Comparative Efficacy of Thienopyridine Derivatives in Pest Control

Compound NameTarget PestEfficacy (%)Notes
This compoundAphids85High selectivity for target pests
Methyl 5-chloro-thieno[3,2-b]pyridine-3-carboxylateWhiteflies78Effective but less selective
Methyl 5-bromo-thieno[3,2-b]pyridine-3-carboxylateSpider mites90Broad-spectrum activity

Material Science

Synthesis of Functional Materials
this compound serves as a precursor for synthesizing advanced materials. Its unique chemical properties allow for the development of conductive polymers and other materials with specific electronic properties. Research is ongoing into its use in organic photovoltaics and other electronic applications.

Case Study: Development of Conductive Polymers
A recent study demonstrated the incorporation of this compound into polymer matrices to enhance conductivity and thermal stability. The resulting materials exhibited improved performance metrics suitable for electronic devices.

Mechanism of Action

The mechanism of action of Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Heterocyclic Variants

Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (CAS: 96516-52-8)
  • Structural Difference : Chlorine and ester groups are at positions 7 and 6, respectively, altering steric hindrance and electronic distribution.
  • Impact : Positional isomerism may influence reactivity in cross-coupling reactions. For example, Hiyama coupling efficiency varies with substituent placement .
Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS: 1360944-38-2)
  • Structural Difference: The thieno ring is fused at [2,3-c] instead of [3,2-b], changing the aromatic system’s electron density.
  • Physical Properties :
    • Density: 1.458 g/cm³ (predicted) vs. unrecorded for the [3,2-b] isomer.
    • Boiling Point: 368.6°C (predicted) vs. data gaps for the target compound .
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS: 251996-85-7)
  • Structural Difference : Chlorine at position 4 on a [2,3-c] fused ring.
  • Applications : Likely diverges in biological activity due to altered pharmacophore accessibility .

Pyrrolopyridine and Trifluoromethyl Derivatives

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 959245-12-6)
  • Core Difference: Pyrrolo[3,2-b]pyridine vs. thieno[3,2-b]pyridine.
Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate (CAS: 1246685-28-8)
  • Substituent Impact : The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, increasing electrophilicity compared to chloro substituents.
  • Applications : Preferred in agrochemicals due to enhanced metabolic stability .

Reactivity in Cross-Coupling Reactions

  • Hiyama Coupling: The target compound’s thieno[3,2-b] core shows higher reactivity than furo[3,2-c]pyridine derivatives. For example, 4-chlorofuro[3,2-c]pyridine yields <50% in Sonogashira coupling, while thieno analogs achieve >70% .
  • Electronic Effects : Chlorine’s moderate electron-withdrawing nature balances reactivity and stability, unlike -CF₃ groups, which may overactivate substrates .

Physical and Chemical Properties

Key Data Table

Compound Name CAS Number Molecular Formula Density (g/cm³) Boiling Point (°C) pKa
Methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate 875339-21-2 C₉H₆ClNO₂S N/A N/A N/A
Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate 1360944-38-2 C₉H₆ClNO₂S 1.458 (predicted) 368.6 (predicted) -1.0±0.40
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate 959245-12-6 C₉H₇ClN₂O₂ N/A N/A N/A

Solubility and Stability

  • Chlorothienopyridines generally exhibit low water solubility but high organic solvent compatibility (e.g., DMSO, THF) .
  • Stability: Chloro derivatives are less prone to hydrolysis than ester-rich analogs like Methyl (S)-tyrosinate .

Biological Activity

Methyl 7-chlorothieno[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

  • Molecular Formula : C₉H₆ClNO₂S
  • Molecular Weight : 227.66 g/mol
  • CAS Number : 875339-21-2

This compound exhibits its biological effects primarily through the modulation of various molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. Notably, it has been shown to inhibit certain enzymes involved in disease processes, which makes it a valuable candidate for drug development.

Biological Activities

  • Antimicrobial Activity
    • Studies have demonstrated that derivatives of thieno[3,2-b]pyridine compounds possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation.
  • Anticancer Potential
    • Research indicates that this compound may exhibit anticancer properties through the modulation of cell signaling pathways associated with cancer cell survival and proliferation. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific caspases and altering mitochondrial membrane potential.
  • Neurological Effects
    • Given its structural similarity to other pharmacologically active compounds, this compound has been investigated for potential effects on neurological disorders. Preliminary studies suggest that it may act as a neuroprotective agent, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeurologicalNeuroprotective effects

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound on human leukemia cell lines, the compound was found to significantly reduce cell viability at concentrations as low as 10 μM. The mechanism involved the activation of intrinsic apoptotic pathways, as evidenced by increased levels of cleaved PARP and caspase-3 activity .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. This compound demonstrated minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Applications in Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals targeting multiple diseases. Its role in developing enzyme inhibitors and receptor modulators positions it as a versatile building block in medicinal chemistry .

Q & A

Q. How should researchers address discrepancies in biological activity across studies?

  • Methodological Answer : Standardize protocols:
  • Cell Line Authentication : Use STR profiling to confirm HepG2 identity.
  • Dose-Response Consistency : Test multiple concentrations (1–100 μM) in triplicate.
  • Control for Solvent Effects : Limit DMSO to <0.1% v/v .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate
Reactant of Route 2
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Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.